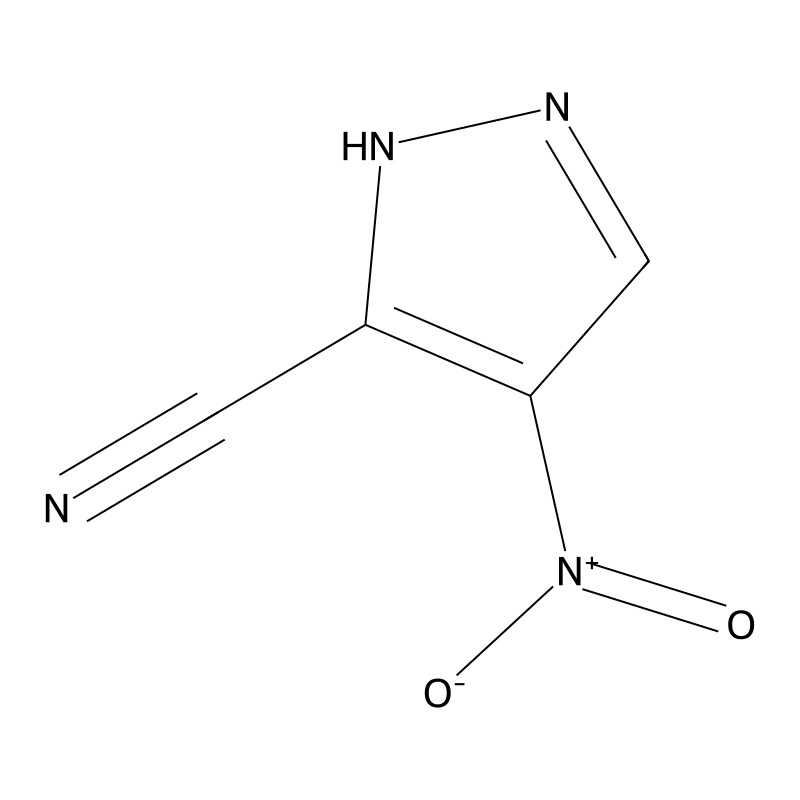

4-nitro-1H-pyrazole-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Nitro-1H-pyrazole-3-carbonitrile, due to its reactive functional groups (nitro and nitrile), serves as a valuable building block in organic synthesis. Its applications include:

- Preparation of substituted pyrazoles: The nitrile group can be further functionalized through various reactions like nucleophilic substitution or reduction, leading to diversely substituted pyrazole derivatives. These derivatives find applications in medicinal chemistry, materials science, and other fields [].

- Synthesis of heterocycles: The pyrazole ring, along with the nitro and nitrile functionalities, can participate in cyclization reactions to form more complex heterocyclic compounds. These heterocycles can possess diverse biological activities and other interesting properties [].

Medicinal Chemistry:

The presence of both the nitro and nitrile groups makes 4-nitro-1H-pyrazole-3-carbonitrile an attractive candidate for exploring potential biological activities. Studies have reported its:

- Antibacterial activity: Research suggests that 4-nitro-1H-pyrazole-3-carbonitrile exhibits antibacterial activity against various bacterial strains []. However, further investigation is needed to understand its mechanism of action and potential for development into effective antibiotics.

- Anticancer properties: Studies have shown that certain derivatives of 4-nitro-1H-pyrazole-3-carbonitrile possess anticancer properties []. However, more research is required to validate these findings and determine their potential for cancer treatment.

4-Nitro-1H-pyrazole-3-carbonitrile is a nitrogen-rich heterocyclic compound characterized by its unique pyrazole structure, which includes a nitro group and a carbonitrile functional group. Its molecular formula is C4H2N4O2, and it is recognized for its potential applications in energetic materials due to its high stability and energetic properties. This compound typically appears as a crystalline powder and has notable physical properties, including a melting point of approximately 160-164°C and a boiling point of around 323°C .

- Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of substituted derivatives.

- Reduction reactions: The nitro group can be reduced to amine derivatives under suitable conditions.

- Cyclization reactions: The compound can also engage in cyclization to form more complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

Research indicates that 4-nitro-1H-pyrazole-3-carbonitrile exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biochemical pathways, particularly in relation to neurological disorders. Its derivatives have shown promise as therapeutic agents targeting specific enzymes involved in disease processes, such as those related to Parkinson's disease . The compound's ability to penetrate the blood-brain barrier enhances its viability as a candidate for central nervous system applications.

Several methods have been developed for synthesizing 4-nitro-1H-pyrazole-3-carbonitrile:

- Vilsmeier-Haack Reaction: This method involves the reaction of appropriate hydrazones with phosphorus oxychloride and dimethylformamide, leading to the formation of pyrazole derivatives followed by subsequent nitration.

- Direct Nitration: The compound can be synthesized by directly nitrating pyrazole using a mixture of nitric and sulfuric acids, which introduces the nitro group at the 4-position .

- Cyclization Reactions: Starting from simpler pyrazole precursors, cyclization reactions can yield 4-nitro-1H-pyrazole-3-carbonitrile through controlled conditions that favor the formation of the desired carbonitrile functionality.

4-Nitro-1H-pyrazole-3-carbonitrile has several applications across various fields:

- Energetic Materials: Due to its nitrogen-rich structure, it is utilized in the formulation of explosives and propellants. Its low detonation velocity coupled with high detonation pressure makes it suitable for military applications .

- Pharmaceuticals: The compound serves as a building block for synthesizing novel pharmaceutical agents aimed at treating neurological disorders and other medical conditions .

- Material Science: Its unique properties make it a candidate for developing new materials with specific energetic characteristics.

Interaction studies involving 4-nitro-1H-pyrazole-3-carbonitrile focus on its binding affinity with various biological targets. These studies have shown that the compound can interact effectively with enzymes and receptors implicated in neurological pathways. The data suggest that modifications to the compound's structure could enhance its efficacy and selectivity as a therapeutic agent.

Several compounds share structural similarities with 4-nitro-1H-pyrazole-3-carbonitrile, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Nitropyrazole | Pyrazole ring with a nitro group | Used primarily in explosive formulations |

| 5-Nitro-1H-pyrazole | Nitrogen substitution at position 5 | Exhibits different biological activity profiles |

| 4-Amino-3,5-dinitropyrazole | Amino group substitution at position 4 | Enhanced reactivity and potential for further derivatization |

| 3-Nitro-1H-pyrazole | Nitro group at position 3 | Different energetic properties compared to 4-nitro derivative |

The uniqueness of 4-nitro-1H-pyrazole-3-carbonitrile lies in its specific combination of functional groups, which confers distinct chemical reactivity and biological activity not found in other similar compounds. This makes it an attractive target for further research and development in both energetic materials and pharmaceuticals.

Traditional Nitration Approaches

The classical approach to synthesizing 4-nitro-1H-pyrazole-3-carbonitrile relies on direct nitration methodologies that have been developed and refined over several decades. The fundamental principle involves the electrophilic attack of nitronium ions on the pyrazole ring system, specifically targeting the 4-position due to the electronic characteristics of the heterocycle. Traditional nitration of pyrazoles typically employs concentrated nitric acid in combination with sulfuric acid as the nitrating medium, creating the reactive nitronium ion species necessary for successful substitution.

Research has demonstrated that pyrazole undergoes direct nitration at the C-4 position, initially forming 1-nitropyrazole, which can subsequently be rearranged to yield 4-nitropyrazole under acidic conditions at low temperatures. This rearrangement pathway represents a crucial mechanistic understanding that has informed the development of more sophisticated synthetic strategies. The nitration process follows a well-established mechanism where the nitronium ion attacks the electron-rich pyrazole ring, forming an intermediate carbocation that rapidly deprotonates to afford the nitroaromatic product.

Studies on direct nitration of five-membered heterocycles have shown that nitric acid in trifluoroacetic acid can effectively nitrate pyrazole derivatives. When N-methylpyrazole was subjected to these conditions, it yielded 65% of the 3-nitro product, demonstrating the regioselectivity challenges inherent in traditional nitration approaches. The orientation of nitration products was confirmed through nuclear Overhauser effect experiments, providing crucial structural verification for subsequent synthetic optimization.

Classical nitration methods often suffer from limitations including harsh reaction conditions, limited regioselectivity, and the formation of unwanted byproducts. However, these traditional approaches have established the fundamental chemistry that underpins more advanced synthetic methodologies and continue to serve as benchmark procedures for evaluating newer catalytic and environmentally friendly alternatives.

Modern Catalytic and Solvent-Mediated Syntheses

Contemporary synthetic approaches to 4-nitro-1H-pyrazole-3-carbonitrile have embraced catalytic methodologies and innovative solvent systems to achieve improved selectivity, higher yields, and milder reaction conditions. A significant advancement in this field involves the development of N-nitro-type reagent libraries that enable controlled nitration processes with enhanced functional group tolerance.

The identification of 5-methyl-1,3-dinitro-1H-pyrazole as a powerful nitrating reagent has revolutionized the field of aromatic nitration. This reagent behaves as a controllable source of nitronium ions, enabling mild and scalable nitration of a broad range of arenes and heteroarenes. The nitrating system demonstrates exceptional performance under optimized conditions using ytterbium triflate as catalyst in acetonitrile at 80°C, achieving yields ranging from 86% to 97% for various substrates. The recyclability of the denitro product makes this approach particularly attractive for industrial applications, with recovery yields of 78-94% reported.

Modern catalytic approaches have also incorporated continuous flow methodologies to address the limitations of traditional batch processes. Continuous flow nitration using microreactor technology has demonstrated superior selectivity and improved safety profiles compared to conventional batch reactions. The use of fuming nitric acid in flow systems eliminates the need for sulfuric acid, reducing the chemical footprint and simplifying downstream processing requirements.

Table 1: Comparative Analysis of Modern Catalytic Nitration Methods

| Method | Catalyst | Solvent | Temperature | Yield Range | Key Advantages |

|---|---|---|---|---|---|

| N-nitro reagent library | Yb(OTf)3 | Acetonitrile | 80°C | 86-97% | High selectivity, recyclable |

| Continuous flow | None | Fuming HNO3 | Variable | 60-85% | Scalable, reduced waste |

| Tert-butyl nitrite system | CAN | Acetonitrile | 100°C | 38-95% | Mild conditions, functional group tolerance |

The tert-butyl nitrite and ceric ammonium nitrate system represents another significant advancement in N-H nitration methodology. This approach enables the direct nitration of pyrazole substrates under relatively mild conditions, with the reaction proceeding efficiently at 100°C in acetonitrile under oxygen atmosphere. The method demonstrates broad substrate tolerance, accommodating various substituents including halides, cyano groups, nitro groups, and trifluoromethyl functionalities.

Rearrangement Pathways for Isomerization

The synthesis of 4-nitro-1H-pyrazole-3-carbonitrile through rearrangement pathways represents a sophisticated approach that leverages the inherent reactivity of nitrogen-containing heterocycles. One of the most significant rearrangement processes involves the acid-catalyzed isomerization of N-nitropyrazole derivatives to their corresponding C-nitro analogs.

Research has established that N-nitropyrazole can be effectively rearranged to 4-nitropyrazole in sulfuric acid at room temperature. This rearrangement process occurs through a mechanism involving protonation of the N-nitro group, followed by intramolecular migration of the nitro functionality to the carbon-4 position of the pyrazole ring. The mild reaction conditions and high regioselectivity make this approach particularly attractive for synthetic applications requiring precise positional control of the nitro group.

The mechanistic understanding of these rearrangement processes has been enhanced through density functional theory calculations and preliminary mechanistic studies. These investigations reveal that the effectiveness of nitrating reagents is influenced by synergistic effects, including what researchers have termed the "nitro effect" and "methyl effect." The nitro effect relates to the stabilization of generated anions through coordination with metal catalysts, while the methyl effect involves steric interactions that influence the planarity of nitro groups relative to the heterocyclic ring system.

Advanced rearrangement strategies have also been developed for more complex substrates. The transformation of 3-trinitromethylpyrazole to 4-nitro-3-trinitromethylpyrazole through nitro group rearrangement using fuming nitric acid and oleum demonstrates the versatility of these approaches for accessing highly substituted pyrazole derivatives. The concentration of nitrating agents plays a crucial role in determining the extent and selectivity of these rearrangement processes.

The development of one-pot rearrangement procedures has further enhanced the synthetic utility of these methodologies. These processes typically involve initial N-nitration followed by acid-catalyzed rearrangement, allowing for the direct conversion of simple pyrazole starting materials to the desired 4-nitro products without the need for intermediate isolation or purification steps.

Multi-Step Intermediate Formation Strategies

The synthesis of 4-nitro-1H-pyrazole-3-carbonitrile through multi-step intermediate formation strategies offers enhanced control over reaction selectivity and product purity. These approaches typically involve the preparation of key intermediates that can be systematically converted to the target compound through well-defined synthetic sequences.

One significant multi-step approach involves the preparation of pyrazole-o-aminonitrile precursors through the reaction of hydrazine derivatives with ketene acetals or dicyanopropionic acid esters. The synthesis begins with 3-hydrazino-6-(p-tolyl)pyridazine reacting with various ketene S,S- and S,N-acetals under phase transfer catalysis conditions. This reaction yields 5-amino-3-substituted-1H-pyrazole-4-carbonitriles as single products rather than mixtures of isomers, demonstrating excellent regioselectivity.

The structural assignment of these intermediates has been confirmed through multiple analytical techniques, including X-ray crystallography, which definitively establishes that the substituted nitrogen of the pyrazole ring is adjacent to the amino group. The subsequent transformation of these aminonitrile intermediates to nitro derivatives involves controlled oxidation processes that maintain the integrity of the carbonitrile functionality while introducing the nitro group at the desired position.

Another multi-step strategy involves the use of 4-nitro-5-hydroxypyridazones as starting materials for the preparation of 4-nitropyrazole derivatives. This approach leverages the thermal rearrangement of these heterocyclic precursors under controlled conditions. The process involves heating 4-nitro-5-hydroxypyridazones in the presence of inert solvents at temperatures ranging from 50°C to 180°C, leading to ring contraction and formation of the desired pyrazole products.

Table 2: Multi-Step Synthetic Strategies for 4-nitro-1H-pyrazole-3-carbonitrile

| Starting Material | Key Intermediate | Final Conversion | Overall Yield | Reaction Steps |

|---|---|---|---|---|

| Hydrazine derivatives | Aminonitrile pyrazoles | Oxidative nitration | 45-70% | 3-4 steps |

| Hydroxypyridazones | Nitro pyrazoles | Carbonitrile introduction | 60-80% | 2-3 steps |

| Pyrazole carboxamides | Carbonitrile pyrazoles | Direct nitration | 55-85% | 2 steps |

The conversion of pyrazole-3-carboxamide to 1H-pyrazole-3-carbonitrile represents a crucial intermediate step in many synthetic sequences. This transformation typically employs dehydrating agents such as diphosphorus pentoxide at elevated temperatures (335°C) for optimized reaction times. The process achieves yields of up to 85% and provides access to the carbonitrile-containing pyrazole framework that can subsequently undergo nitration to yield the target compound.

Multi-step approaches also encompass the preparation of methylated intermediates that can undergo selective nitration and subsequent functional group transformations. The synthesis of 4-methylnitropyrazole derivatives involves adding sodium hydride and iodomethane to tetrahydrofuran solutions of 4-nitropyrazole, although improved methods using potassium carbonate in N,N-dimethylformamide have been developed to reduce safety concerns and improve yields to 80-98%.

Green Chemistry and Sustainable Process Optimization

The development of environmentally sustainable synthetic methodologies for 4-nitro-1H-pyrazole-3-carbonitrile has become increasingly important as the chemical industry seeks to reduce its environmental footprint while maintaining high efficiency and selectivity. Green chemistry principles have been systematically applied to optimize existing synthetic routes and develop entirely new approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Continuous flow technology represents a significant advancement in sustainable synthesis, offering enhanced safety profiles, improved heat and mass transfer, and reduced solvent consumption compared to traditional batch processes. The implementation of continuous flow nitration systems has demonstrated the ability to achieve higher selectivity while operating under milder conditions than conventional batch reactions. These systems eliminate the need for large quantities of concentrated acids and reduce the formation of unwanted byproducts that require extensive purification procedures.

The development of recyclable nitrating reagents has emerged as a particularly promising area of green chemistry innovation. The 5-methyl-1,3-dinitro-1H-pyrazole nitrating system demonstrates exceptional recyclability, with the denitro product being recovered in yields of 78-94% and successfully reused in subsequent nitration cycles. This approach significantly reduces reagent consumption and waste generation while maintaining high synthetic efficiency.

Solvent selection and optimization play crucial roles in sustainable process development. The replacement of traditional acid-based nitrating media with alternative solvent systems has led to improved environmental profiles without compromising reaction efficiency. Acetonitrile and hexafluoroisopropanol have emerged as preferred solvents for catalytic nitration processes, offering enhanced solubility for substrates and products while facilitating easier product isolation and purification.

Table 3: Green Chemistry Metrics for Sustainable Synthesis Routes

| Synthetic Approach | E-Factor | Atom Economy | Solvent Recycling | Energy Efficiency |

|---|---|---|---|---|

| Traditional nitration | 15-25 | 65-75% | Limited | Low |

| Catalytic flow process | 5-12 | 80-90% | High | Moderate |

| Recyclable reagent system | 3-8 | 85-95% | Very High | High |

| Microwave-assisted synthesis | 4-10 | 75-85% | Moderate | Very High |

Microwave-assisted synthesis has also contributed to the advancement of sustainable methodologies for pyrazole nitration. These approaches demonstrate several advantages over conventional heating methods, including significantly reduced reaction times, improved overall yields, and enhanced energy efficiency. The rapid and uniform heating provided by microwave irradiation enables precise temperature control and minimizes the formation of thermal decomposition products.

The integration of catalytic processes with green solvents and recyclable reagents represents the current frontier in sustainable synthesis development. These combined approaches have achieved remarkable improvements in environmental metrics while maintaining or exceeding the performance characteristics of traditional synthetic methods. The development of water-compatible catalytic systems and the use of bio-based solvents continue to drive innovation in this area.

Process intensification through the use of microreactor technology has enabled significant reductions in reaction volumes, residence times, and energy consumption. These miniaturized systems offer precise control over reaction parameters and enable the safe handling of potentially hazardous reagents under controlled conditions. The scalability of microreactor processes from laboratory to pilot plant scale has been successfully demonstrated for various nitration reactions, indicating the potential for widespread industrial implementation.